N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
Description
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Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(8-12-24-16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-23-17/h1-7,11,13-14H,8-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJRWDTQFTRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a pyrazole moiety, and a phenylthio group, which contribute to its unique chemical reactivity. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan-2-yl pyrazole intermediate followed by the introduction of the phenylthio group. The final product can be obtained through various cyclization and coupling reactions.
Antiviral Properties
Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit antiviral activity. For example, certain pyrazole-modified compounds have been shown to inhibit reverse transcriptase (RT) enzymes effectively. These compounds maintain their efficacy against clinically significant mutations, making them promising candidates for antiviral drug development .
Anticancer Activity
Research has demonstrated that several pyrazole derivatives possess anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines . The presence of the furan ring and phenylthio group may enhance these anticancer activities by improving interactions with biological macromolecules.
Antimicrobial Effects
In addition to antiviral and anticancer properties, pyrazole-based compounds are known for their antimicrobial activities. Studies have reported that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
